(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Antitubercular Mycobacterium tuberculosis H37Rv MIC

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (CAS 450353-26-1) is a synthetic, small-molecule acrylonitrile derivative belonging to the 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile family, a class actively investigated for antimycobacterial, antibacterial, and antifungal properties. Its structure features a 4-bromophenylamino donor conjugated to a 4-phenylthiazol-2-yl acceptor through an (E)-acrylonitrile bridge (C18H12BrN3S, MW 382.3), a framework amenable to systematic structure-activity relationship (SAR) exploration.

Molecular Formula C18H12BrN3S
Molecular Weight 382.28
CAS No. 450353-26-1
Cat. No. B2372592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
CAS450353-26-1
Molecular FormulaC18H12BrN3S
Molecular Weight382.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N
InChIInChI=1S/C18H12BrN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+
InChIKeyFLCRCBGUTKXPGT-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 450353-26-1: (E)-3-((4-Bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile in Antimicrobial Research


(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (CAS 450353-26-1) is a synthetic, small-molecule acrylonitrile derivative belonging to the 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile family, a class actively investigated for antimycobacterial, antibacterial, and antifungal properties [1]. Its structure features a 4-bromophenylamino donor conjugated to a 4-phenylthiazol-2-yl acceptor through an (E)-acrylonitrile bridge (C18H12BrN3S, MW 382.3), a framework amenable to systematic structure-activity relationship (SAR) exploration [2]. The compound is primarily procured as a research intermediate or a candidate for medicinal chemistry optimization, with documented synthetic routes and characterization data (1H/13C NMR, IR, HRMS) established in peer-reviewed studies [1].

Why Substituent Choice Matters: (E)-3-((4-Bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile vs. Generic Analogs


Within the 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile class, antimicrobial potency and selectivity are exquisitely sensitive to the nature and position of substituents on both the arylidene and thiazole rings. A recent systematic evaluation of 16 derivatives confirmed that simply interchanging halogen types (e.g., Br vs. Cl) or altering the substitution pattern on the phenyl rings can shift the minimum inhibitory concentration (MIC) from >50 μM to 32 μg/mL against clinically relevant pathogens [1][2]. The target compound's (E)-configured 4-bromophenylamino moiety introduces a distinct electron-withdrawing and steric profile—different from the 2,4-dichlorophenyl or 4-trifluoromethylphenyl variants that dominate the class's known activity landscape—potentially leading to divergent target engagement and pharmacokinetic behavior [3]. Consequently, substituting this precise brominated aniline derivative with a generic, untested analog from the same patent family cannot be assumed to preserve biological activity, synthetic scalability, or safety profile.

Quantitative Differentiation of (E)-3-((4-Bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile from Structural Analogs


Antimycobacterial Activity Floor vs. Class-Leading Analogs

In a direct head-to-head screen, all 16 synthesized 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives, including the compound bearing a 4-bromophenylamino group, failed to exhibit a minimum inhibitory concentration (MIC) below 50 μM against M. tuberculosis H37Rv, whereas the reference drugs isoniazid and ethambutol maintained single-digit micromolar potency [1]. This establishes a class-wide 'activity floor' at 50 μM for this scaffold against TB, a critical baseline that the target compound must surpass through further optimization to be considered for antitubercular procurement [1][2].

Antitubercular Mycobacterium tuberculosis H37Rv MIC

Antifungal Potency Gap: 4-Bromophenyl vs. 2,4-Dichlorophenyl/4-Trifluoromethyl Substitution

The most active compound identified in the series, compound 10 (2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile), achieved a MIC of 32 μg/mL against C. parapsilosis, serving as a class benchmark [1]. The target compound, distinguished by its (E)-4-bromophenylamino substitution pattern and an unsubstituted 4-phenylthiazole ring, represents a structurally divergent analog with an unknown MIC against the same strain. The absence of a 2,4-dichloro pattern or a CF3 group on either ring in the target compound suggests its antifungal activity profile is mechanistically distinct and must be experimentally determined rather than inferred from the benchmark compound [1][2].

Antifungal Candida parapsilosis MIC

Molecular Property Divergence: Lipophilicity and Electronic Profile vs. 4-(4-Bromophenyl)-thiazol-2-amine Lead Series

Parallel research on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported by Sharma et al. (2019) established that attaching the bromophenyl group directly to the thiazole C4 position (as opposed to the acrylonitrile side chain in the target compound) yields analogs with computed ClogP values between 3.5 and 4.2 and experimentally confirmed antimicrobial activity against Staphylococcus aureus (MIC 8–32 μg/mL) [2]. In contrast, the target compound incorporates the bromophenyl group at the acrylonitrile terminus, connected via an amino bridge in an (E)-configuration, which modeling in the 2026 Anas et al. study predicts alters both the frontier molecular orbital (FMO) energies and the overall lipophilicity compared to the C4-bromophenyl thiazole series [1]. This positional isomerism results in divergent permeability and target engagement profiles that preclude direct substitution of one scaffold for the other.

Drug-likeness ClogP SAR

Agricultural Utility Differentiation: Acaricidal and Aphicidal Activity Claimed in Patent Family

Patent CN103833667B specifically claims phenylthiazole acrylonitrile compounds, including the bromophenyl-substituted variants, for use as acaricides and aphicides, with demonstrated efficacy against spider mites and aphids when formulated as active ingredients [1]. This agrochemical application space is distinct from the human antimicrobial use explored in the medicinal chemistry literature. The target compound's 4-bromophenyl group and (E)-acrylonitrile geometry may influence its volatility, cuticular penetration, and metabolic stability in arthropod pests, parameters that differ substantially from those of the 2,4-dichlorophenyl analogs also claimed in the patent. However, no quantitative field trial data is publicly available to confirm a performance advantage.

Agrochemical Acaricide Aphicide

Crystallographic and Computational Benchmarking: QM-Optimized Geometry vs. Experimental X-ray Data

The 2026 study provides a validated DFT protocol (B3LYP/6-311++G(d,p), aqueous PCM solvation) for predicting the ground-state geometry and frontier molecular orbital energies of 3-aryl-2-(4-phenylthiazol-2-yl)acrylonitriles, with compound 10's experimental X-ray structure serving as the benchmark [1]. Applying this protocol to the target compound enables in silico comparison of bond lengths, dihedral angles, and HOMO-LUMO gaps against the experimentally verified analog. Preliminary computed descriptors from the study indicate that varying the aryl substituent from 4-CF3 to 4-Br modulates the HOMO energy by approximately 0.2–0.4 eV, altering the electrophilic reactivity profile [1]. This computational framework offers a rare opportunity to pre-evaluate the target compound's chemical reactivity before experimental procurement.

Crystallography DFT optimization Conformational analysis

Synthetic Accessibility and Purity Benchmarking Against Commercial Vendors

The published synthesis route involves a one-pot, two-component reaction of 2-cyanothioacetamide with an appropriate α-haloketone and 4-bromobenzaldehyde, a methodology that affords the target compound in moderate yields (typically 40–60%) with characterization by 1H/13C NMR, IR, and HRMS [1][2]. In contrast, commercial sourcing from databases like ChemSrc lists the compound with a purity specification of >95% (HPLC) and a catalog price point that reflects laboratory-scale availability . No comparative yield or purity data across different synthetic protocols or suppliers is publicly available, making the published academic synthesis the sole benchmark for quality control.

Synthesis Purity Characterization

When to Procure (E)-3-((4-Bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Evidence-Based Application Scenarios


Scaffold-Hopping and Medicinal Chemistry SAR Exploration

Use as a starting point for systematic SAR studies where the (E)-4-bromophenylamino moiety serves as a vector for probing electronic and steric effects on antimicrobial target engagement, leveraging the established synthetic route and DFT calculation protocols from the Anas et al. study [1]. The compound's modular synthesis allows for late-stage diversification at the thiazole C4 and acrylonitrile C3 positions to generate focused libraries for hit-to-lead optimization [1][2].

Pharmacophore Model Building for Kinase or Oxidoreductase Inhibition

The 4-bromophenylamino-acrylonitrile-thiazole architecture resembles known kinase inhibitor pharmacophores (e.g., type II inhibitors bearing a phenylthiazole hinge binder). Procure to construct three-dimensional pharmacophore models and perform molecular docking against kinase ATP-binding sites or mycobacterial oxidoreductases identified in the 2026 homology modeling work [1].

Agrochemical Lead Identification for Acaricidal Screening

Based on the broad pesticidal claims in CN103833667B, procure the 4-bromophenyl variant for targeted screening against resistant spider mite (Tetranychus urticae) or aphid (Aphis gossypii) populations, using the compound as an initial hit for structure-activity optimization of a novel acaricide chemotype [2].

Computational Chemistry Benchmarking and Teaching

Employ the compound as a case study in computational chemistry courses or software benchmarking, utilizing the published crystallographic data of analog compound 10 as a validation standard and the DFT protocol from the 2026 article to reproduce and extend electronic structure predictions for the brominated derivative [1].

Quote Request

Request a Quote for (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.